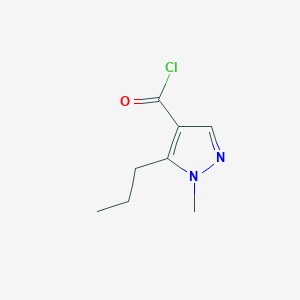

1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

706819-89-8 |

|---|---|

Molecular Formula |

C8H11ClN2O |

Molecular Weight |

186.64 g/mol |

IUPAC Name |

1-methyl-5-propylpyrazole-4-carbonyl chloride |

InChI |

InChI=1S/C8H11ClN2O/c1-3-4-7-6(8(9)12)5-10-11(7)2/h5H,3-4H2,1-2H3 |

InChI Key |

UMHWOKHANGEIJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=NN1C)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

- The pyrazole ring is typically formed via cyclization reactions involving hydrazines and β-dicarbonyl compounds or their equivalents.

- Literature reports the use of Claisen condensation derivatives such as alkyl difluoroacetoacetates, which upon reaction with hydrazines, yield substituted pyrazole esters with high regioselectivity.

- The ring closure is often conducted in mixed solvent systems (water and water-immiscible organic solvents) with bases to improve yield and selectivity.

Functionalization at the 4-Position: Carboxylic Acid and Ester Formation

- The 4-position carboxylic acid group is introduced by oxidation or by using carboxylated precursors.

- Esters of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid are often synthesized first, as they are more stable and easier to handle.

- Acidification of sodium enolates of alkyl difluoroacetoacetates by carbonic acid generated in situ is a reported method to obtain alkyl esters of pyrazole carboxylic acids.

Conversion to 1-Methyl-5-propyl-1H-pyrazole-4-carbonyl Chloride

Acid Chloride Formation

- The carboxylic acid or ester is converted to the acid chloride using chlorinating agents such as thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5).

- The reaction is typically performed under anhydrous conditions in inert solvents like dichloromethane or chlorobenzene.

- Heating may be applied to drive the reaction to completion.

Alternative Routes via Oxidative Chlorination

- Oxidative chlorination of corresponding aldehydes can yield 5-chloro-1H-pyrazole-4-carbonyl chlorides, which are closely related intermediates.

- This method involves chlorination in organochlorine solvents such as chlorobenzene or dichlorobenzene, which can be used directly without solvent exchange.

Halogen Exchange and Fluorination (Related Methods)

- Although focused on chlorides, related methods involve halogen exchange reactions where 5-chloro-1H-pyrazole-4-carbonyl chlorides are converted to 5-fluoro derivatives using alkali metal fluorides in polar aprotic solvents (e.g., sulpholane, dimethyl sulfoxide).

- These methods highlight the versatility of the acid chloride intermediate in further functionalization.

Representative Preparation Data and Conditions

Research Findings and Optimization Notes

- The use of mixed solvent systems and bases during pyrazole ring formation improves regioselectivity and yield.

- Acid chlorides prepared via oxidative chlorination can be used directly in subsequent halogen exchange reactions without isolation, simplifying the process.

- Phase transfer catalysts and sufficient reaction times are critical in halogen exchange reactions to maximize conversion.

- Distillation under reduced pressure is effective for purification of acid chlorides and related intermediates.

- The choice of alkyl substituent (e.g., methyl, propyl) influences reaction conditions and purification steps.

Chemical Reactions Analysis

1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride serves as an important building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be modified into derivatives that exhibit potential therapeutic effects against multiple diseases.

Key Insights:

- Pyrazole derivatives have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties .

- The compound can be used as an intermediate in synthesizing more complex heterocyclic systems that are crucial in drug discovery.

Agrochemicals

The compound is also utilized in the development of agrochemicals, particularly herbicides. Its ability to act on specific biochemical pathways makes it a candidate for creating selective herbicides that minimize damage to crops while effectively controlling weeds.

Case Study Example:

- Research has demonstrated that pyrazole derivatives can inhibit specific enzymes involved in plant growth regulation, which can be exploited to create effective herbicides .

Anticancer Research

Recent studies have focused on the efficacy of pyrazole derivatives, including this compound, in cancer treatment:

| Cell Line | Findings |

|---|---|

| MCF7 (Breast Cancer) | Significant inhibition of cell growth and induction of apoptosis were observed with certain pyrazole derivatives, indicating potential therapeutic roles. |

| A549 (Lung Cancer) | Similar compounds showed notable cytotoxicity and triggered apoptotic pathways, suggesting their use in lung cancer therapies. |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Log P (octanol-water partition coefficient) | 1.58 |

| Blood-Brain Barrier Permeability | Yes |

| CYP Inhibition | No |

These properties suggest favorable absorption and distribution characteristics, which are critical for effective drug development.

Mechanism of Action

The mechanism of action of 1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Table 1: Key Properties of Pyrazole Derivatives

Acyl Chlorides: Target vs. 1-(4-Chlorophenyl)-5-methyl Derivative

- Electronic Effects : The 4-chlorophenyl group in the Thermo Scientific compound is electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon compared to the electron-donating propyl group in the target compound. This increases the former’s reactivity in nucleophilic acyl substitution reactions .

- Applications : Both compounds are likely used as acylating agents, but the chlorophenyl-substituted derivative may be preferred in aromatic systems requiring electron-deficient intermediates.

Functional Group Comparison

- Acyl Chloride vs. Aldehyde/Ester/Carboxylic Acid :

- Reactivity : Acyl chlorides (target and Thermo Scientific compound) are significantly more reactive than aldehydes, esters, or carboxylic acids due to the superior leaving ability of chloride ions. This makes them more effective in forming amides, esters, or ketones .

- Stability : Carboxylic acids (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) are stable but require activating agents (e.g., thionyl chloride) for conversion to acyl chlorides. The target compound bypasses this step, offering synthetic efficiency .

Commercial Availability and Purity

- The Thermo Scientific acyl chloride derivative is available at 97% purity, while the aldehyde and ester analogs in are sold at >95–98% purity.

Biological Activity

1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride is an organic compound belonging to the pyrazole family, recognized for its unique five-membered ring structure containing nitrogen atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets within biological systems.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 186.64 g/mol

- Appearance : White to light yellow crystalline solid

- Solubility : Soluble in various organic solvents, enhancing its utility in chemical applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to interact with the aryl hydrocarbon receptor (AhR), which plays a critical role in regulating gene expression related to inflammation and cell growth. This interaction suggests potential therapeutic applications in treating inflammatory diseases and cancers .

The compound's mechanism involves influencing specific molecular pathways through its binding affinity to the AhR. This receptor modulates several biological processes, including:

- Cellular proliferation

- Differentiation

- Immune response modulation

Further studies are required to elucidate the complete pharmacological profile and potential side effects of this compound.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Methyl-1H-pyrazole-4-carbonyl chloride | Lacks propyl group | Different reactivity profile due to absence of alkyl chain |

| 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid | Contains difluoromethyl group | Imparts distinct chemical properties compared to 1-methyl compound |

| 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | Amino group at position 4 | Potentially different biological activity due to amino substitution |

The presence of the propyl group enhances solubility and interaction with biological targets, distinguishing it from other pyrazole derivatives .

Study on Insecticidal Activity

In a study investigating insecticidal activities, derivatives of pyrazoles were synthesized, revealing that certain compounds exhibited significant mortality rates against pests such as Aphis fabae. Although this study did not focus solely on this compound, it highlights the potential for similar compounds in agricultural applications .

Antifungal Activity

Another study examined the antifungal properties of pyrazole derivatives against Botrytis cinerea. The results indicated moderate activity, suggesting that modifications to the pyrazole structure could enhance antifungal efficacy. The docking studies pointed towards the difluoromethyl pyrazole moiety as a key active group .

Genotoxicity Assessment

Research on related compounds assessed genotoxicity and found that certain pyrazoles exhibited weak genotoxic effects, which is crucial for evaluating their safety profile in therapeutic applications. The findings suggest that while some derivatives may have beneficial biological activities, their safety must be thoroughly evaluated .

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-5-propyl-1H-pyrazole-4-carbonyl chloride?

A two-step methodology is commonly employed:

- Step 1 : Synthesis of the carboxylic acid precursor (e.g., 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid) via alkylation or condensation reactions. For example, alkylation of pyrazole intermediates with propyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the propyl group .

- Step 2 : Conversion to the acyl chloride using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Evidence from similar pyrazole derivatives indicates that POCl₃ at 120°C efficiently converts carboxylic acids to acyl chlorides .

Key Considerations : Use anhydrous conditions to avoid hydrolysis, and monitor reaction progress via TLC or FTIR for carbonyl chloride formation (~1770 cm⁻¹).

Q. How can researchers characterize this compound’s structure and purity?

Q. What storage conditions are critical for maintaining stability?

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers. Acyl chlorides hydrolyze readily to carboxylic acids in humid environments .

- Incompatibilities : Avoid contact with strong oxidizers, amines, or alcohols to prevent exothermic reactions .

Advanced Questions

Q. How do steric and electronic effects of substituents influence reactivity?

- Steric Effects : Bulky groups (e.g., phenyl in 1-methyl-5-phenyl analogs) hinder nucleophilic attack at the carbonyl, reducing acylation efficiency. Propyl groups offer moderate steric hindrance .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity of the carbonyl, enhancing reactivity with nucleophiles. Computational studies (DFT) can predict charge distribution and reactive sites .

Q. What strategies optimize synthetic yield and minimize side reactions?

- Reagent Selection : Use POCl₃ over SOCl₂ for higher yields in polar aprotic solvents (e.g., DCM) .

- Temperature Control : Maintain 80–120°C during acyl chloride formation to avoid decomposition (e.g., elimination or polymerization) .

- Workup : Quench excess POCl₃ with ice-cold water, followed by extraction with non-polar solvents (e.g., hexane) to isolate the product .

Q. How can spectral data contradictions in literature be resolved?

- Cross-Validation : Compare experimental data (e.g., NMR chemical shifts) with computational predictions (DFT) for consistency .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in substituent positioning .

- Batch Analysis : Reproduce synthesis under controlled conditions to identify batch-specific impurities (e.g., residual solvents or hydrolyzed byproducts) .

Q. What decomposition pathways are observed under thermal stress?

Q. How is this compound applied in medicinal chemistry synthesis?

- Peptide Coupling : Acts as an acylating agent to introduce pyrazole moieties into target molecules. For example, coupling with amines forms amides for kinase inhibitor scaffolds .

- Heterocycle Functionalization : Reacts with hydrazines to form pyrazolo[3,4-d]pyrimidines, evaluated for antitumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.